

# Application Note: Quantification of Peroxynitric Acid with Thermal Dissociation-Cavity Ring-Down Spectroscopy

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Compound of Interest		
Compound Name:	Peroxynitric acid	
Cat. No.:	B1219953	Get Quote

#### Introduction

**Peroxynitric acid** (HO<sub>2</sub>NO<sub>2</sub>), also known as PNA, is a significant reservoir species for nitrogen oxides (NO<sub>x</sub>) and hydrogen oxides (HO<sub>x</sub>) in the troposphere and lower stratosphere.[1] Accurate quantification of PNA is crucial for understanding atmospheric chemistry, particularly ozone formation and the budgets of NO<sub>x</sub> and HO<sub>x</sub> radicals. Thermal Dissociation-Cavity Ring-Down Spectroscopy (TD-CRDS) has emerged as a robust and sensitive technique for the insitu measurement of PNA and other reactive nitrogen species.[2][3] This application note provides a detailed overview and protocol for the quantification of PNA using TD-CRDS.

The principle behind TD-CRDS for PNA detection involves the thermal decomposition of PNA into nitrogen dioxide (NO<sub>2</sub>) and the hydroperoxy radical (HO<sub>2</sub>). The resulting NO<sub>2</sub> is then quantified using a highly sensitive optical technique, Cavity Ring-Down Spectroscopy (CRDS). By passing an air sample through heated inlets at specific temperatures, different classes of organic nitrates can be selectively dissociated, allowing for their quantification.

#### Instrumentation

A typical TD-CRDS instrument for PNA measurement consists of the following key components:



- Inlet System: A multi-channel inlet system is often employed, with each channel heated to a specific temperature to achieve differential thermal dissociation. For PNA, a heated quartz tube is commonly used.
- Cavity Ring-Down Spectrometer: The core of the detection system is a CRDS analyzer that measures the concentration of NO<sub>2</sub> with high precision and sensitivity.[4] This is achieved by measuring the decay rate of light trapped in a high-finesse optical cavity.
- Ozone Scrubber: An ozone scrubber may be necessary to prevent interference from ozone, which can also thermally dissociate at higher temperatures and produce species that interfere with NO<sub>2</sub> detection.[2][5]
- Data Acquisition System: A computer-based system is used to control the instrument, record the ring-down times, and calculate the NO<sub>2</sub> concentrations.

## **Experimental Protocols**

Protocol 1: General Quantification of Peroxynitric Acid by TD-CRDS

This protocol outlines the fundamental steps for quantifying PNA in a gas sample.

- Instrument Setup and Calibration:
  - Assemble the TD-CRDS system, ensuring all connections are leak-tight.
  - Calibrate the CRDS instrument using a standard, certified concentration of NO<sub>2</sub>. This
    establishes the relationship between the measured ring-down time and the NO<sub>2</sub>
    concentration.
  - Characterize the thermal dissociation profile of PNA by introducing a known concentration
    of PNA into the system and ramping the temperature of the dissociation oven. This will
    determine the optimal temperature for complete dissociation of PNA to NO<sub>2</sub>. Complete
    dissociation of PNA is typically achieved at temperatures above 120°C.[2][5]
- Sample Introduction:
  - Draw the ambient or laboratory-generated air sample through the TD-CRDS inlet system at a constant and known flow rate.



- To differentiate PNA from other nitrogen species, utilize at least two channels:
  - Reference Channel: The sample passes through an unheated inlet to measure the background NO<sub>2</sub> concentration.
  - PNA Channel: The sample is heated to a temperature sufficient to dissociate PNA into NO₂ (e.g., 150°C). This channel measures the sum of background NO₂ and the NO₂ produced from PNA dissociation.

#### Data Acquisition:

- Continuously monitor and record the NO<sub>2</sub> concentration from both the reference and PNA channels.
- The ring-down time for each laser pulse is measured and converted to an absorption coefficient, which is directly proportional to the NO<sub>2</sub> concentration.
- Data Analysis and Quantification:
  - The concentration of PNA is determined by subtracting the NO<sub>2</sub> concentration measured in the reference channel from the NO<sub>2</sub> concentration measured in the PNA channel.
  - [PNA] = [NO<sub>2</sub>]PNA Channel [NO<sub>2</sub>]Reference Channel
  - Apply any necessary corrections for interferences or incomplete dissociation based on the instrument characterization.

Protocol 2: Enhanced Sensitivity using Thermal Dissociation Peroxy Radical Chemical Amplification (TD-PERCA-CRDS)

For measurements in environments with very low PNA concentrations, the sensitivity of the TD-CRDS method can be significantly enhanced by chemical amplification.[2][3][5]

### Reagent Addition:

 Introduce nitric oxide (NO) and a hydrocarbon, such as ethane (C<sub>2</sub>H<sub>6</sub>), into the sample flow downstream of the thermal dissociation region.[2][5]



- Chemical Amplification:
  - The peroxy radicals (RO<sub>2</sub>) generated from the thermal dissociation of PNA initiate a radical chain reaction in the presence of NO and C<sub>2</sub>H<sub>6</sub>, which amplifies the production of NO<sub>2</sub>.
  - The key reactions in the amplification process are:
    - $RO_2 + NO \rightarrow RO + NO_2$
    - $RO + O_2 \rightarrow HO_2 + Carbonyl$
    - $HO_2 + NO \rightarrow OH + NO_2$

    - $\blacksquare \quad C_2H_5 + O_2 \rightarrow C_2H_5O_2$
- Detection and Quantification:
  - The amplified NO<sub>2</sub> concentration is measured by the CRDS.
  - The amplification factor, or chain length, must be carefully calibrated as it can depend on temperature, humidity, and the concentrations of the analyte and reagent gases.
  - The PNA concentration is then calculated based on the amplified NO<sub>2</sub> signal and the predetermined chain length.

## **Data Presentation**

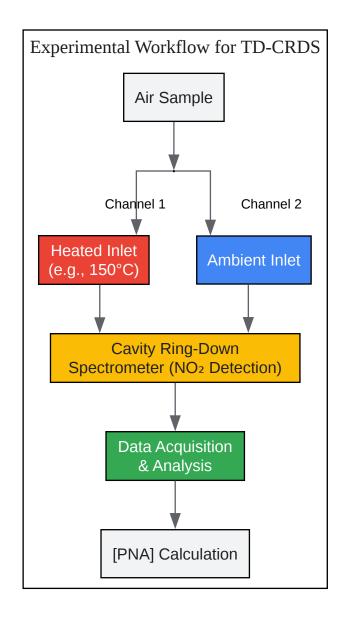
Table 1: Performance Characteristics of TD-CRDS for PNA Quantification



Parameter	Value	Reference
Dissociation Temperature for PNA	> 120 °C	[2][5]
Typical Laser Wavelength for NO <sub>2</sub> Detection	405 nm	[2]
Limit of Detection (LOD) for PNA (TD-CRDS)	~10-20 pptv	[2]
Limit of Detection (LOD) for PNA (TD-PERCA-CRDS)	6.8 pptv (1s, 2σ)	[2][5]
Potential Interferences	Other peroxy nitrates (e.g., PAN), Ozone (at T > 150°C)	[2][5]

# **Mandatory Visualizations**

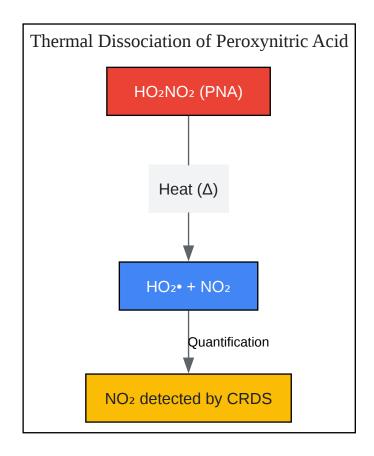




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Caption: Experimental workflow for the quantification of PNA using a dual-channel TD-CRDS system.

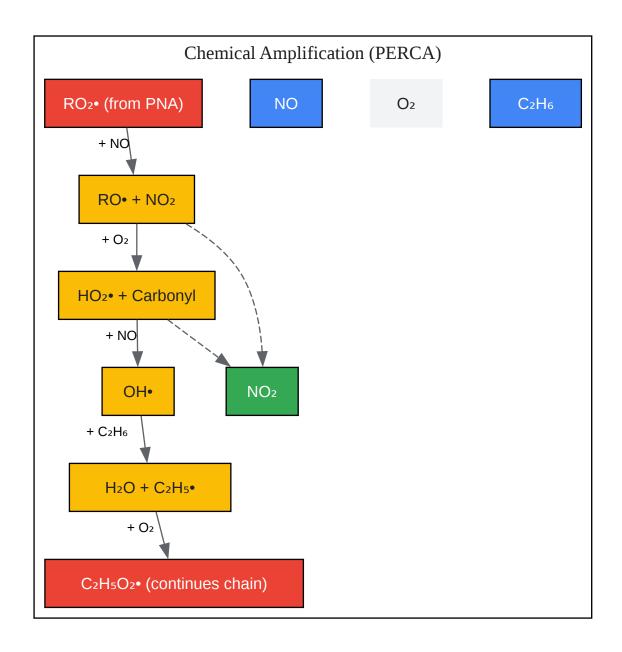




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Caption: The thermal dissociation pathway of **peroxynitric acid** (PNA) in a TD-CRDS instrument.





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Caption: Simplified reaction scheme for the chemical amplification of the peroxy radical signal in TD-PERCA-CRDS.

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